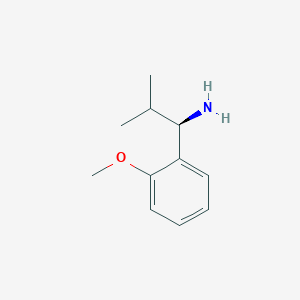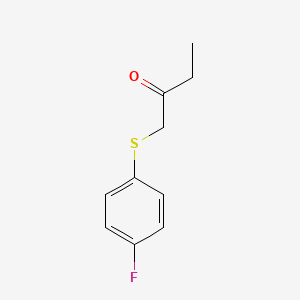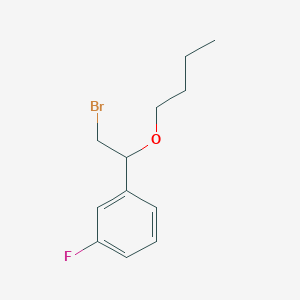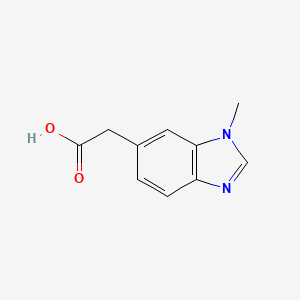
(R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound with a methoxyphenyl group attached to a methylpropan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a ketone or imine, using a chiral catalyst. The reaction conditions often include the use of hydrogen gas under pressure and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of ®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure enantiomer.
化学反応の分析
Types of Reactions
®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a precursor in various industrial processes.
作用機序
The mechanism of action of ®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
1-(2-Methoxyphenyl)-2-methylpropan-1-amine: The racemic mixture containing both enantiomers.
2-Methoxyphenyl isocyanate: A related compound used in different chemical reactions.
Uniqueness
®-1-(2-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets. This enantiomer-specific activity can be crucial in medicinal chemistry for developing drugs with desired therapeutic effects and minimal side effects.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1R)-1-(2-methoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)9-6-4-5-7-10(9)13-3/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |
InChIキー |
RHTDWQDMLUWPQU-LLVKDONJSA-N |
異性体SMILES |
CC(C)[C@H](C1=CC=CC=C1OC)N |
正規SMILES |
CC(C)C(C1=CC=CC=C1OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)



![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)
![6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)


![Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B13640831.png)



